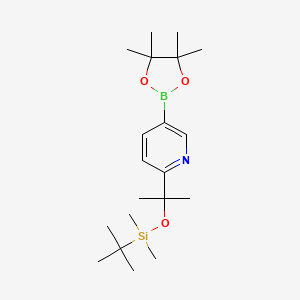

6-(2-((叔丁基二甲基硅烷基)氧基)丙烷-2-基)吡啶-3-硼酸频哪醇酯

描述

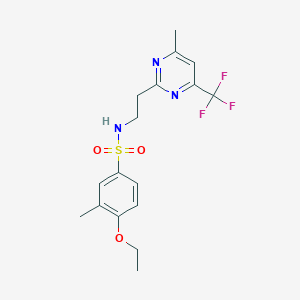

6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester is a useful research compound. Its molecular formula is C20H36BNO3Si and its molecular weight is 377.41. The purity is usually 95%.

BenchChem offers high-quality 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性天然产物的合成

该化合物已被用于合成像 Indiacen A 和 Indiacen B 这样的生物活性天然产物 。这些天然产物具有显著的生物活性,在药物化学领域引起了极大的兴趣。

有机合成中的前体

该化合物在有机合成中可用作潜在的前体 。 它可以从市售原料开始,使用简单的试剂合成,收率和选择性良好 。

吲哚衍生物的合成

吲哚衍生物具有抗癌、抗炎、镇痛、抗精神病、镇痛、细胞毒性和 5-脂氧合酶抑制活性 ,可以使用该化合物合成。这使其成为开发新药的宝贵工具。

在 Suzuki-Miyaura 偶联反应中的应用

(E)-3-(叔丁基二甲基硅烷基氧基)丙烯-1-基-硼酸频哪醇酯,一种相关化合物,可用于 Suzuki-Miyaura 偶联反应 。这是一种钯催化的交叉偶联反应,广泛应用于有机合成。

反-高烯丙醇的合成

该化合物可用于在铱络合物-催化剂存在下,通过与醛的烯丙基化反应合成反-高烯丙醇 。反-高烯丙醇是有机合成中的重要中间体。

(+)-Ambruticin、(−)-Laulimalide、(−)-Salinosporamide A 和 (+)-Leucascandrolide A 的合成

它被用作 (+)-ambruticin、(−)-laulimalide、(−)-salinosporamide A 和 (+)-leucascandrolide A 的全合成中的重要试剂 。这些都是具有潜在治疗应用的生物活性化合物。

作用机制

Target of action

Boronic esters, such as “6-(2-((tert-Butyldimethylsilyl)oxy)propan-2-yl)pyridine-3-boronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . These reactions are widely applied in carbon–carbon bond forming processes .

Mode of action

In Suzuki–Miyaura coupling, boronic esters act as nucleophilic organic groups, which are transferred from boron to palladium . This is known as transmetalation .

Biochemical pathways

Boronic esters have been used as protective groups in carbohydrate chemistry , suggesting potential interactions with carbohydrate-related pathways.

Pharmacokinetics

Boronic esters are generally sensitive to hydrolysis under mild acidic or basic conditions , which could influence their absorption, distribution, metabolism, and excretion.

Result of action

The formation of new carbon–carbon bonds through suzuki–miyaura coupling could lead to the synthesis of new organic compounds .

Action environment

The action of boronic esters can be influenced by environmental factors such as pH, as they are sensitive to hydrolysis under acidic or basic conditions .

属性

IUPAC Name |

tert-butyl-dimethyl-[2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-yloxy]silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36BNO3Si/c1-17(2,3)26(10,11)25-18(4,5)16-13-12-15(14-22-16)21-23-19(6,7)20(8,9)24-21/h12-14H,1-11H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTRDTYSVLDPJLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(C)(C)O[Si](C)(C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36BNO3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2578494.png)

![Methyl 4-[(5-chloro-2-methoxyphenyl)amino]-6-ethoxyquinoline-2-carboxylate](/img/structure/B2578497.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)cinnamamide](/img/structure/B2578502.png)

![7-[(4-Chlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2578503.png)

![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(1-phenylethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578504.png)

![1-[4-chloro-3-(4-chlorophenyl)phenyl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2578505.png)

![2-(1,2-benzoxazol-3-yl)-1-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2578506.png)

![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2578508.png)